molecular formula C7H3BrIN B039573 5-Bromo-2-iodobenzonitrile CAS No. 121554-10-7

5-Bromo-2-iodobenzonitrile

Cat. No.: B039573
CAS No.: 121554-10-7
M. Wt: 307.91 g/mol
InChI Key: JIGKPMMZNMQXDL-UHFFFAOYSA-N
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Description

5-Bromo-2-iodobenzonitrile: is an organic compound with the molecular formula C7H3BrIN . It is a derivative of benzonitrile, where the benzene ring is substituted with bromine and iodine atoms at the 5th and 2nd positions, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity .

Scientific Research Applications

Chemistry: 5-Bromo-2-iodobenzonitrile is widely used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives have shown activity against various biological targets, making it valuable in drug discovery and development .

Industry: In the agrochemical industry, this compound is used to produce herbicides, insecticides, and fungicides. Its reactivity and versatility make it a key intermediate in the production of these compounds .

Mechanism of Action

The mechanism of action of 5-bromo-2-iodobenzonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form more complex molecules. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects .

Comparison with Similar Compounds

  • 5-Bromo-2-chlorobenzonitrile
  • 5-Bromo-2-fluorobenzonitrile
  • 5-Bromo-2-methylbenzonitrile
  • 5-Bromo-2-nitrobenzonitrile

Uniqueness: 5-Bromo-2-iodobenzonitrile is unique due to the presence of both bromine and iodine atoms on the benzene ring. This dual halogenation provides distinct reactivity patterns, making it a versatile intermediate in organic synthesis. The combination of bromine and iodine allows for selective reactions that are not possible with other halogenated benzonitriles .

Biological Activity

5-Bromo-2-iodobenzonitrile (C7H3BrIN) is a halogenated aromatic compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural properties and biological activities. This article presents a detailed overview of the biological activity of this compound, including its mechanisms, applications, and relevant research findings.

Molecular Structure:

  • IUPAC Name: this compound
  • CAS Number: 121554-10-7
  • Molecular Weight: 307.916 g/mol
  • Melting Point: 120°C to 122°C
  • Chemical Formula: C7H3BrIN

Physical Properties:

PropertyValue
Density1.89 g/cm³
Boiling Point360.1°C
Flash Point171.6°C
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets through electrophilic substitution reactions. The presence of both bromine and iodine enhances its reactivity, allowing it to form stable complexes with nucleophiles such as proteins and nucleic acids.

Antimicrobial Properties

Research indicates that halogenated compounds exhibit significant antimicrobial activity. A study found that this compound demonstrated effective inhibition against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Anticancer Potential

This compound has been investigated for its potential anticancer properties. In vitro studies showed that the compound induced apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism involves the activation of caspase pathways, leading to programmed cell death.

Case Studies

  • Antimicrobial Efficacy:
    • A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various halogenated benzonitriles, including this compound. Results indicated a minimum inhibitory concentration (MIC) value of 32 µg/mL against E. coli and S. aureus .
  • Anticancer Activity:
    • In a research article from Bioorganic & Medicinal Chemistry Letters, researchers reported that treatment with this compound led to a significant reduction in cell viability in HeLa cells, with an IC50 value of approximately 15 µM . The study highlighted the compound's ability to induce oxidative stress, contributing to its anticancer effects.

Applications in Drug Development

This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals. Its reactivity allows for the formation of complex molecules through various coupling reactions, such as Suzuki-Miyaura cross-coupling, which is crucial for constructing biologically active compounds.

Properties

IUPAC Name

5-bromo-2-iodobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrIN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIGKPMMZNMQXDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)C#N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30427307
Record name 5-Bromo-2-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121554-10-7
Record name 5-Bromo-2-iodobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=121554-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-iodobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30427307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-amino-5-bromobenzonitrile (100 g, 0.5 mol) was added during 1 hour to tert-butyl nitrite (117 mL, 0.75 mol) and iodine (250 g, 1.1 mol) in dry acetonitrile (600 mL) under nitrogen while maintaining the temperature between 30° C. and 35° C. Stirring was continued for 60 minutes at 23° C. Subsequent addition of saturated aqueous Na2SO3 (2 L) gave precipitate which was collected by filtration, and washed with hexanes to obtain 100 g (65%) of 5-bromo-2-iodobenzonitrile. 1H NMR (400 MHz, DMSO-d6) δ 8.14 (d, J=2.4 Hz, 1H), 7.95 (d, J=8.4 Hz, 1H), 7.64 (dd, J=2.4, 8.4 Hz, 1H).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
117 mL
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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